A Senior Application Scientist's In-Depth Guide to 3'-Aminobenzanilide (N-(3-aminophenyl)benzamide)
A Senior Application Scientist's In-Depth Guide to 3'-Aminobenzanilide (N-(3-aminophenyl)benzamide)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Versatile Scaffold
3'-Aminobenzanilide is an aromatic organic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Structurally, it is an amide derived from benzoic acid and 3-aminoaniline. This arrangement, featuring a benzoyl group attached to an aniline ring bearing an amino substituent at the meta-position, provides a versatile scaffold ripe for chemical modification. Its utility stems from the presence of multiple reactive sites—the primary aromatic amine and the amide linkage—which allow for the construction of complex molecular architectures and the exploration of diverse biological activities.
A critical point of clarification for researchers is the distinction between isomeric forms, which are often confused in chemical databases. This guide focuses specifically on 3'-Aminobenzanilide , also known as N-(3-aminophenyl)benzamide , whose definitive identifier is CAS Number 16091-26-2 [1]. It is crucial to distinguish this from its isomer, 3-Amino-N-phenylbenzamide (CAS Number 14315-16-3), where the amino group is located on the benzoyl portion of the molecule. The strategic placement of the amino group on the aniline ring in 3'-Aminobenzanilide profoundly influences its electronic properties and reactivity, making it a valuable precursor for targeted drug design.
Physicochemical and Spectroscopic Profile
The fundamental properties of 3'-Aminobenzanilide define its behavior in experimental settings. A comprehensive understanding of these characteristics is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 16091-26-2 | [1] |
| IUPAC Name | N-(3-aminophenyl)benzamide | [1] |
| Synonyms | 3'-Aminobenzanilide, 3-Benzoylaminoaniline | [2] |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 124-125 °C | [3] |
Spectroscopic Data
Detailed spectroscopic data are critical for the unambiguous identification and quality control of 3'-Aminobenzanilide. While raw spectra are best consulted directly from spectral databases, the characteristic signatures are well-documented. Full ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are available for reference in public databases such as PubChem and SpectraBase, which serve as an authoritative resource for spectral verification[1][4].
Synthesis and Purification: A Validated Protocol
The most reliable and widely employed method for synthesizing 3'-Aminobenzanilide is the chemical reduction of its nitro-precursor, N-(3-nitrophenyl)benzamide. This transformation is favored for its high yield and the use of accessible and cost-effective reagents.
Causality in Method Selection
The reduction of an aromatic nitro group is a cornerstone of amine synthesis. While various methods exist, such as catalytic hydrogenation, the use of metallic iron in the presence of an acid or an electrolyte like ammonium chloride is often preferred in a laboratory setting. This choice is predicated on several factors:
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Selectivity: The Fe/NH₄Cl system is highly effective at reducing the nitro group without affecting the relatively stable amide bond or the aromatic rings.
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Cost-Effectiveness: Iron powder and ammonium chloride are inexpensive and readily available reagents.
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Safety and Scalability: The reaction is generally milder and easier to control than high-pressure catalytic hydrogenations, making it suitable for various scales[5]. The workup procedure is straightforward, involving filtration to remove iron oxides.
Experimental Workflow: Synthesis of 3'-Aminobenzanilide
The synthesis is a two-step process, beginning with the formation of the amide precursor followed by the reduction of the nitro group.
Caption: Two-step synthesis of 3'-Aminobenzanilide.
Detailed Step-by-Step Protocol
Step 1: Synthesis of N-(3-nitrophenyl)benzamide
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In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
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Cool the mixture in an ice bath to 0 °C.
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Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution. If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrophenyl)benzamide, which can be purified by recrystallization from ethanol.
Step 2: Reduction to 3'-Aminobenzanilide (CAS: 16091-26-2)
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To a round-bottom flask equipped with a reflux condenser, add N-(3-nitrophenyl)benzamide (1.0 eq), ethanol, and water (e.g., a 4:1 mixture)[6].
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Add ammonium chloride (0.5 eq) and iron powder (3-5 eq) to the suspension[5].
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Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC[5][6].
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After the reaction is complete, cool the mixture to room temperature and dilute with water.
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Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
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Combine the filtrates and remove the organic solvent under reduced pressure.
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The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The crude 3'-Aminobenzanilide can be purified by column chromatography or recrystallization to yield a light-yellow solid.
Applications in Drug Discovery: A Scaffold for Bioactive Agents
3'-Aminobenzanilide is not typically an active pharmaceutical ingredient itself but rather a highly valuable scaffold. Its structure allows for derivatization at the 3'-amino group, enabling the synthesis of libraries of compounds for screening against various therapeutic targets.
Anticonvulsant Agents
Early research into the structure-activity relationship of benzamide-related compounds identified 3'-aminobenzanilide derivatives as potent anticonvulsants. A seminal study by Clark et al. (1986) prepared a series of 3-aminobenzanilides derived from various ring-alkylated anilines. These compounds were evaluated in mice against maximal electroshock (MES) and pentylenetetrazole-induced seizures. The study found that the 3-aminobenzanilide derived from 2,6-dimethylaniline was the most potent anti-MES compound, with an activity profile that compared favorably with established drugs like phenobarbital and phenytoin. This work established the 3'-aminobenzanilide core as a promising pharmacophore for the development of new central nervous system agents.
Anticancer Agents: Targeting the ROR1 Pathway
More recently, the 3'-aminobenzanilide scaffold has been exploited in the design of targeted anticancer agents. A 2024 study by Luo et al. described the design and synthesis of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)[7]. ROR1 is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and promotes tumor progression by activating key survival pathways[8][9].
The synthesized derivatives, which use a 3'-aminobenzamide-related structure, demonstrated potent anticancer activity. The lead compound significantly suppressed the migration and invasion of cancer cells by blocking the Src survival pathway and reactivating the p38 apoptotic pathway[7]. This inhibition is crucial as ROR1 signaling activates multiple downstream pathways, including PI3K/AKT/mTOR and MAPK, which are central to cancer cell proliferation and survival[8].
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- 2. aksci.com [aksci.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 3'-Aminobenzanilide|16091-26-2 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling pathways activated by ROR1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(A diagram showing the chemical structure of 3'-Aminobenzanilide with each unique proton position numbered for clear assignment in the table below would be inserted here.)